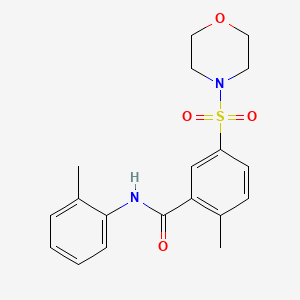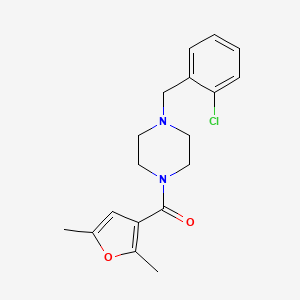
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNSB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to work by inhibiting various enzymes and pathways involved in cancer cell growth, angiogenesis, and amyloid beta production. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit angiogenesis. In animal models of Alzheimer's disease, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce amyloid beta levels in the brain. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce pain sensitivity in animal models of neuropathic pain.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have anticancer, anti-angiogenic, and neuroprotective effects, making it a promising compound for further study. However, one limitation of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
合成方法
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multistep process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting compound is then reacted with 2-methylphenylamine to form 2-methyl-N-(2-methylphenyl)benzamide. Finally, the addition of morpholine and sulfonyl chloride to the previous compound yields 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
科学研究应用
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
属性
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-8-16(26(23,24)21-9-11-25-12-10-21)13-17(14)19(22)20-18-6-4-3-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKTQAXOKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)